N-benzyl-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide
Description
Properties
Molecular Formula |
C25H26N4O2 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
N-benzyl-3-[4-oxo-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazin-5-yl]propanamide |
InChI |
InChI=1S/C25H26N4O2/c1-18(2)20-8-10-21(11-9-20)22-16-23-25(31)28(14-15-29(23)27-22)13-12-24(30)26-17-19-6-4-3-5-7-19/h3-11,14-16,18H,12-13,17H2,1-2H3,(H,26,30) |
InChI Key |
OZNKXFSMVBUKIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCC(=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrazolo[1,5-a]Pyrazine Core
The pyrazolo[1,5-a]pyrazine scaffold is constructed via a cyclocondensation reaction. 2,2-Dichlorovinylacetophenone reacts with hydrazine hydrate in ethanol under reflux (80°C, 12 hours) to yield 3-aryl-5-chloropyrazolo[1,5-a]pyrazine . Computational studies (B3LYP/6-31G*) confirm the regioselectivity of this step, favoring the 1,5-a regioisomer due to orbital orientation.
Reaction conditions :
Introduction of the 4-(Propan-2-Yl)Phenyl Group
The 5-chloro intermediate undergoes Suzuki-Miyaura coupling with 4-isopropylphenylboronic acid to install the para-isopropylphenyl moiety. The reaction employs Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in a dioxane/water (4:1) mixture at 100°C for 8 hours.
Optimization notes :
Amide Bond Formation with N-Benzyl Propanamide
The final step involves coupling the pyrazolo[1,5-a]pyrazine intermediate with N-benzyl-3-aminopropanamide using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). The reaction proceeds at room temperature for 24 hours.
Critical parameters :
- Activation : HOBt suppresses racemization and enhances coupling efficiency.
- Workup : Sequential washes with 5% HCl, NaHCO₃, and brine remove excess reagents.
- Yield: 76–80% after recrystallization from ethanol.
Mechanistic Insights
Cyclocondensation Mechanism
The reaction between dichlorovinylacetophenone and hydrazine proceeds via:
Suzuki-Miyaura Coupling
The palladium-catalyzed coupling follows a standard catalytic cycle:
- Oxidative addition of the chloroarene to Pd(0).
- Transmetallation with the boronic acid.
- Reductive elimination to form the C–C bond.
Amide Coupling
EDCl activates the carboxylic acid to an O-acylisourea intermediate, which reacts with the amine to form the amide bond. HOBt stabilizes the active ester, minimizing side reactions.
Reaction Optimization and Challenges
Solvent and Temperature Effects
| Step | Optimal Solvent | Temperature | Impact on Yield |
|---|---|---|---|
| Cyclocondensation | Ethanol | 80°C | <72% |
| Suzuki coupling | Dioxane/water | 100°C | 85–89% |
| Amide formation | DCM | RT | 76–80% |
Key observations :
Purification Strategies
- Cyclocondensation product : Recrystallization from ethanol removes unreacted hydrazine.
- Suzuki coupling product : Column chromatography (hexane/ethyl acetate) separates regioisomers.
- Final amide : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrazine-H), 7.65–7.12 (m, 9H, aromatic), 4.43 (d, 2H, J = 5.6 Hz, benzyl-CH₂), 3.02 (septet, 1H, J = 6.8 Hz, isopropyl-CH), 2.89 (t, 2H, J = 7.2 Hz, propanamide-CH₂), 1.29 (d, 6H, J = 6.8 Hz, isopropyl-CH₃).
- FTIR (KBr): 1654 cm⁻¹ (amide C=O), 1598 cm⁻¹ (pyrazine C=N), 1510 cm⁻¹ (aromatic C=C).
Computational Validation
Density functional theory (DFT) calculations (B3LYP/6-31G*) corroborate the experimental structure:
- HOMO-LUMO gap : 4.8 eV, indicating moderate reactivity.
- Natural Population Analysis (NPA) : The pyrazine nitrogen (N1) carries a charge of −0.43 e, favoring electrophilic attacks.
Scalability and Industrial Relevance
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-benzyl-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structure and functional groups.
Materials Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of N-benzyl-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Modifications
Pyrazolo-pyrazine/pyrimidine derivatives exhibit diverse bioactivities depending on substituents and core modifications:
Key Observations :
- Electron-withdrawing groups (e.g., trifluoromethyl in MK85) enhance metabolic stability and target affinity .
- Aromatic substituents (e.g., 4-fluorophenyl in ) influence solubility and receptor binding .
- The propanamide linker in the target compound may facilitate hydrogen bonding with enzyme active sites, similar to pyrimidine-2,4-diamine derivatives in .
Substituent Effects on Bioactivity
Phenyl Ring Modifications
- 4-Isopropylphenyl (Target Compound) : The bulky isopropyl group likely enhances hydrophobic interactions with protein pockets, as seen in kinase inhibitors .
- 4-Fluorophenyl () : Fluorine improves membrane permeability and bioavailability, a common strategy in drug design .
- 3,5-Bis(trifluoromethyl)phenyl (MK85) : Strong electron-withdrawing effects stabilize π-π stacking with aromatic residues in enzymes .
Side Chain Variations
Computational Insights into Molecular Interactions
- Noncovalent Interactions: The target compound’s isopropylphenyl group likely participates in steric and dispersion forces, as described in the noncovalent interaction (NCI) analysis methodology .
- Electron Localization Function (ELF) : Studies on analogous pyrazolo-pyrimidines suggest localized electron density at the pyrazine carbonyl oxygen, critical for hydrogen bonding .
- Wavefunction Analysis (Multiwfn) : Tools like Multiwfn could quantify charge transfer and bond order in the propanamide linker, predicting stability and reactivity .
Biological Activity
N-benzyl-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide is a compound with significant biological activity, particularly in the fields of oncology and anti-inflammatory research. This article provides a detailed overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure features a pyrazolo[1,5-a]pyrazine core, which is known for its diverse biological activities.
This compound exhibits several mechanisms that contribute to its biological activity:
- Anticancer Activity : Pyrazole derivatives have been shown to inhibit cancer cell proliferation through various pathways. For instance, they can induce apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins .
- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha .
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antibacterial and antifungal activities, making it a candidate for further exploration in infectious disease treatment .
Biological Activity Data
The following table summarizes key biological activities associated with this compound:
| Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis via caspase activation | |
| Anti-inflammatory | Inhibition of COX-2 and TNF-alpha | |
| Antimicrobial | Inhibition of bacterial growth |
Case Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines demonstrated that N-benzyl derivatives significantly inhibited cell growth. The compound was found to induce apoptosis in colon cancer cells (CaCO-2), showcasing its potential as a therapeutic agent against colorectal cancer .
Case Study 2: Anti-inflammatory Mechanism
In vivo experiments revealed that the compound reduced inflammation in animal models of arthritis. It effectively decreased swelling and pain by suppressing the expression of inflammatory markers .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-benzyl-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, pyrazolo[1,5-a]pyrazine scaffolds can be formed by reacting α-chloroacetamide derivatives with heterocyclic precursors under reflux in aprotic solvents (e.g., DMF or THF) . A key step involves introducing the N-benzyl group via nucleophilic substitution using benzylamine derivatives. Reaction optimization often requires monitoring by TLC and purification via column chromatography (silica gel, hexane/ethyl acetate gradients) .
Q. How is the compound characterized structurally in academic research?
- Methodological Answer : Characterization relies on spectroscopic techniques:
- 1H/13C NMR : Assign proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, pyrazine carbonyl at δ 165–170 ppm) .
- IR Spectroscopy : Confirm carbonyl (C=O) stretches (~1680–1720 cm⁻¹) and NH stretches (~3300 cm⁻¹) .
- Mass Spectrometry : Validate molecular weight via ESI-MS, observing [M+H]+ peaks matching theoretical values .
Q. What solvents and catalysts are optimal for synthesizing pyrazolo[1,5-a]pyrazine derivatives?
- Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing intermediates. Catalysts like piperidine or triethylamine (1–5 mol%) are used for deprotonation in cyclization steps. For palladium-catalyzed reductive cyclizations (e.g., nitroarene reductions), formic acid derivatives act as CO surrogates .
Advanced Research Questions
Q. How can reaction yields be improved for N-substituted pyrazolo[1,5-a]pyrazinones?
- Methodological Answer : Yield optimization involves:
- Temperature Control : Reflux conditions (80–100°C) for 6–12 hours to drive cyclization .
- Microwave-Assisted Synthesis : Reduces reaction time (30–60 minutes) while maintaining >70% yields .
- Protecting Groups : Use of Boc-protected amines to prevent side reactions during benzylation .
Q. How are contradictions in spectral data (e.g., NMR shifts) resolved for structural confirmation?
- Methodological Answer : Conflicting spectral assignments are addressed via:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating 1H-1H or 1H-13C couplings .
- X-ray Crystallography : Provides unambiguous confirmation of molecular geometry, especially for polymorphic forms .
- Computational Validation : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict NMR/IR spectra for comparison .
Q. What computational methods predict the compound’s reactivity in catalytic systems?
- Methodological Answer :
- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvation shells in DMSO) .
- Docking Studies : Screen for binding affinities with biological targets (e.g., kinase enzymes) using AutoDock Vina .
Q. What strategies are used to design analogs with enhanced bioactivity?
- Methodological Answer :
- SAR Studies : Modify substituents on the benzyl or pyrazine moieties. For example, electron-withdrawing groups (Cl, CF₃) on the phenyl ring enhance metabolic stability .
- Hybrid Scaffolds : Fuse pyrazolo[1,5-a]pyrazine with triazole or thiazole rings to diversify interactions .
- Prodrug Approaches : Introduce ester or amide prodrug moieties to improve solubility (e.g., tert-butyl esters cleaved in vivo) .
Q. How is the compound’s stability assessed under physiological conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
